

Molecular structure and formula of 3-Bromo-2-methylbenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-methylbenzofuran

Cat. No.: B1609783

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-2-methylbenzofuran**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-methylbenzofuran**, a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization as a versatile chemical intermediate. The guide further explores the compound's reactivity, potential therapeutic applications based on the broader class of benzofurans, and essential safety protocols.

Introduction: The Benzofuran Scaffold

The benzofuran moiety, consisting of a furan ring fused to a benzene ring, is a "privileged structure" in the field of drug discovery.^[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.^{[1][2][3]} **3-Bromo-2-methylbenzofuran** serves as a critical building block, offering a reactive handle for the synthesis of more complex, biologically active molecules. The strategic placement of the bromine atom at the 3-position, adjacent to the methyl group at the 2-position, dictates its unique reactivity and utility as a synthetic intermediate.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties are critical for predicting its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.

Chemical Formula and Structure

The molecular formula for **3-Bromo-2-methylbenzofuran** is C₉H₇BrO.^[4] Its structure consists of a central benzofuran core, with a methyl group (CH₃) substituted at the C2 position and a bromine atom (Br) at the C3 position of the furan ring.

Caption: 2D Molecular Structure of **3-Bromo-2-methylbenzofuran**.

Physicochemical Data

Quantitative data for **3-Bromo-2-methylbenzofuran** is summarized below. This information is essential for experimental design, including solvent selection and purification strategies.

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrO	PubChem ^[4]
Molecular Weight	211.06 g/mol	PubChem ^[4]
Monoisotopic Mass	209.96803 Da	PubChem ^[4]
IUPAC Name	3-bromo-2-methyl-1-benzofuran	PubChem ^[4]
SMILES	CC1=C(C2=CC=CC=C2O1)Br	PubChem ^[4]
InChIKey	OEGMISNFEAVBHA-UHFFFAOYSA-N	PubChem ^[4]
Predicted XlogP	3.4	PubChem ^[4]
Storage	Store in freezer, under -20°C, sealed in dry conditions	AZA Mid-Year Meeting ^[5]

Synthesis and Purification

The synthesis of **3-Bromo-2-methylbenzofuran** is typically achieved through the electrophilic bromination of its precursor, 2-methylbenzofuran. The following section details a reliable, two-step synthetic workflow.

Synthesis Workflow Overview

Caption: Synthetic workflow for **3-Bromo-2-methylbenzofuran**.

Experimental Protocol: Step-by-Step Methodology

Part 1: Synthesis of 2-Methylbenzofuran (Precursor)

This procedure is adapted from established methods for benzofuran synthesis.^[6] The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization.

- **Reaction Setup:** To a solution of an appropriately substituted o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (K_2CO_3 , 2.0 eq).
 - **Expertise & Experience:** Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. Acetonitrile is a suitable polar aprotic solvent for this S_N2 type reaction.
- **Reaction Execution:** Heat the mixture to reflux (approx. 82°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically runs for 24-48 hours.
- **Work-up and Isolation:** Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude 2-methylbenzofuran can be purified by silica gel column chromatography.

Part 2: Bromination to **3-Bromo-2-methylbenzofuran**

This step utilizes N-Bromosuccinimide (NBS), a common and selective reagent for bromination at allylic and benzylic positions.[6][7][8]

- Reaction Setup: Dissolve the purified 2-methylbenzofuran (1.0 eq) in carbon tetrachloride (CCl_4). Add N-Bromosuccinimide (1.0-1.1 eq) and a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).
 - Trustworthiness: NBS is preferred over elemental bromine (Br_2) for this type of reaction as it provides a low, constant concentration of Br_2 , minimizing side reactions such as addition to the furan double bond. CCl_4 is a traditional solvent for these reactions, though alternatives like cyclohexane can be used.
- Reaction Execution: Heat the mixture to reflux (approx. 77°C) and stir. The reaction is often initiated by light. Monitor the reaction by TLC until the starting material is consumed.
- Work-up and Isolation: Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
- Final Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude **3-Bromo-2-methylbenzofuran** should be purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization

Unambiguous structure confirmation is paramount. While obtaining specific spectra for this guide is not feasible, the expected spectroscopic signatures are outlined below. Researchers must obtain and interpret their own data for validation.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH_3) around δ 2.4-2.6 ppm. The aromatic protons on the benzene ring will appear as a complex multiplet in the region of δ 7.2-7.8 ppm.
- ^{13}C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The methyl carbon will appear upfield (around δ 10-15 ppm), while the aromatic and furan ring carbons will be found in the δ 110-155 ppm region. The

carbon bearing the bromine (C3) will be significantly shifted compared to the parent 2-methylbenzofuran.

- Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a characteristic molecular ion peak (M^+) and a corresponding $M+2$ peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Predicted adducts for electrospray ionization include $[M+H]^+$ at m/z 210.97531.^[4]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methyl groups ($\sim 2900\text{-}3100\text{ cm}^{-1}$), C=C stretching for the aromatic ring ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and a strong C-O-C ether stretching band ($\sim 1050\text{-}1250\text{ cm}^{-1}$).

Reactivity and Synthetic Applications

The chemical reactivity of **3-Bromo-2-methylbenzofuran** is dominated by the carbon-bromine bond at the electron-rich 3-position. This makes it an excellent electrophile for a variety of synthetic transformations, particularly in the construction of novel drug candidates.

Nucleophilic Substitution

The C3-Br bond is susceptible to nucleophilic attack. This allows for the introduction of various functional groups. For instance, reaction with amines, such as morpholine or piperazine derivatives, yields 3-aminomethyl-benzofuran structures.^{[8][9]} This S_N2 reaction is a cornerstone for building libraries of compounds for biological screening.^[9]

Cross-Coupling Reactions

As an aryl bromide, **3-Bromo-2-methylbenzofuran** is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, enabling the linkage of the benzofuran core to other complex molecular fragments. This strategy is widely used in modern medicinal chemistry to rapidly assemble diverse molecular architectures.^[10]

Potential Applications in Drug Development

While **3-Bromo-2-methylbenzofuran** is primarily an intermediate, its derivatives have shown significant promise in preclinical studies. The benzofuran scaffold is a recurring motif in

compounds targeting various diseases.

- **Anticancer Activity:** Numerous substituted benzofurans have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][6] Bromo-derivatives, in particular, have been identified as having potent activity, sometimes inducing apoptosis in leukemia cells.[2][6]
- **Enzyme Inhibition:** Benzofuran derivatives have been designed as inhibitors for specific enzymes. For example, derivatives synthesized from 3-(bromomethyl)benzofuran intermediates have been identified as novel Type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important target in cancer therapy.[9]
- **Antimicrobial Agents:** The benzofuran core is present in many compounds with antibacterial and antifungal properties, making it a valuable scaffold for the development of new anti-infective agents to combat growing antibiotic resistance.[3]

Safety and Handling

As a brominated organic compound, **3-Bromo-2-methylbenzofuran** requires careful handling to avoid exposure.

- **General Precautions:** Avoid all personal contact, including inhalation and contact with skin and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.[11][12]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[13]
- **Hazard Statements (Anticipated):** Based on similar compounds, it is likely to be harmful if swallowed, and cause skin and serious eye irritation.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[5]
- **Spills:** In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a labeled container for proper waste disposal.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-bromo-2-methyl-1-benzofuran (C9H7BrO) [pubchemlite.lcsb.uni.lu]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular structure and formula of 3-Bromo-2-methylbenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609783#molecular-structure-and-formula-of-3-bromo-2-methylbenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com